molecular formula C11H14O2 B6264639 1-(2-methoxy-3-methylphenyl)propan-2-one CAS No. 188852-08-6

1-(2-methoxy-3-methylphenyl)propan-2-one

Cat. No.: B6264639
CAS No.: 188852-08-6
M. Wt: 178.2
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Description

1-(2-Methoxy-3-methylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O2 It is a ketone derivative characterized by a methoxy group and a methyl group attached to a benzene ring, with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxy-3-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxy-3-methylbenzene (o-cresol) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C8H10O+CH3CH2COClAlCl3C11H14O2+HCl\text{C}_8\text{H}_10\text{O} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_{11}\text{H}_{14}\text{O}_2 + \text{HCl} C8​H1​0O+CH3​CH2​COClAlCl3​​C11​H14​O2​+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-3-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 2-methoxy-3-methylbenzoic acid.

    Reduction: 1-(2-methoxy-3-methylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-3-methylphenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.

    Material Science: It may be utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-3-methylphenyl)propan-2-one depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, to exert therapeutic effects.

Comparison with Similar Compounds

1-(2-Methoxy-3-methylphenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)propan-2-one: Similar structure but with the methoxy group at the para position.

    1-(2-Hydroxy-3-methylphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

These compounds share similar reactivity patterns but differ in their physical and chemical properties due to the position and nature of the substituents on the benzene ring.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

188852-08-6

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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